(2R,7S)-tridecane-2,7-diol
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Overview
Description
(2R,7S)-tridecane-2,7-diol is a chiral organic compound with the molecular formula C13H28O2. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the second and seventh carbon atoms in a tridecane chain. The stereochemistry of the compound is specified by the (2R,7S) configuration, indicating the spatial arrangement of the hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,7S)-tridecane-2,7-diol typically involves stereoselective reactions to ensure the correct configuration of the hydroxyl groups. One common method is the reduction of the corresponding diketone using chiral catalysts or reagents. For example, the reduction of (2R,7S)-tridecane-2,7-dione using a chiral reducing agent can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale stereoselective hydrogenation processes. These processes often utilize high-pressure hydrogen gas in the presence of a chiral catalyst to achieve the desired stereochemistry. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,7S)-tridecane-2,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include (2R,7S)-tridecane-2,7-dione or tridecanoic acid.
Reduction: The major product is tridecane.
Substitution: The major products depend on the substituent introduced, such as (2R,7S)-tridecane-2,7-dichloride.
Scientific Research Applications
(2R,7S)-tridecane-2,7-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of (2R,7S)-tridecane-2,7-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R,7R)-tridecane-2,7-diol: Differing only in the stereochemistry at the seventh carbon, this compound has different physical and chemical properties.
(2S,7S)-tridecane-2,7-diol: Another stereoisomer with distinct properties and reactivity.
(2R,7S)-diacetoxytridecane: A related compound where the hydroxyl groups are acetylated, used as a sex pheromone in certain insect species.
Uniqueness
(2R,7S)-tridecane-2,7-diol is unique due to its specific stereochemistry, which imparts distinct physical, chemical, and biological properties. Its ability to undergo selective reactions and its role as a chiral building block make it valuable in various fields of research and industry.
Properties
CAS No. |
705266-50-8 |
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Molecular Formula |
C13H28O2 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
(2R,7S)-tridecane-2,7-diol |
InChI |
InChI=1S/C13H28O2/c1-3-4-5-6-10-13(15)11-8-7-9-12(2)14/h12-15H,3-11H2,1-2H3/t12-,13+/m1/s1 |
InChI Key |
JONLMTCVVDGVKG-OLZOCXBDSA-N |
Isomeric SMILES |
CCCCCC[C@@H](CCCC[C@@H](C)O)O |
Canonical SMILES |
CCCCCCC(CCCCC(C)O)O |
Origin of Product |
United States |
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